molecular formula C990H1529N263O299S7 B1143576 Somatropin CAS No. 12629-01-5

Somatropin

Katalognummer: B1143576
CAS-Nummer: 12629-01-5
Molekulargewicht: 22124.12
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Somatropin, also known as recombinant human growth hormone, is a peptide hormone that is synthesized and secreted by the somatotropic cells of the anterior pituitary gland. It plays a crucial role in growth regulation during childhood and various metabolic functions in adults. This compound is used as a prescription drug to treat growth disorders in children and growth hormone deficiency in adults .

Wissenschaftliche Forschungsanwendungen

Treatment of Growth Hormone Deficiency

Somatropin is primarily indicated for the treatment of growth hormone deficiency in both children and adults. In pediatric patients, it is used for:

  • Growth Failure : Due to inadequate secretion of endogenous growth hormone.
  • Conditions Associated with Short Stature : Such as Turner syndrome, Prader-Willi syndrome, idiopathic short stature, and short stature born small for gestational age.

In adults, this compound treats:

  • Adult-Onset Growth Hormone Deficiency : Resulting from pituitary or hypothalamic disease, surgery, or trauma.
  • Cachexia : Associated with human immunodeficiency virus infection to increase lean body mass and improve physical endurance .

A. Growth Disorders

This compound has been shown to significantly enhance growth velocity in children with growth disorders. A study involving children with growth hormone deficiency demonstrated that those treated with this compound experienced substantial increases in height velocity compared to untreated controls. For instance, a phase 3 study reported an annualized height velocity of 12.5 cm/year in children receiving daily this compound .

B. Chronic Conditions

Children with chronic kidney disease also benefit from this compound treatment to promote growth until renal transplantation .

A. Adult-Onset Deficiency

In adults with growth hormone deficiency, this compound therapy can lead to improvements in body composition, increased muscle mass, and enhanced quality of life. Clinical trials have shown that this compound administration results in significant increases in lean body mass and reductions in fat mass .

B. HIV-Related Wasting

This compound is indicated for treating wasting or cachexia in patients with HIV/AIDS who are undergoing antiretroviral therapy. Research indicates that it can improve physical endurance and overall body weight .

Immune Modulation

Recent studies have explored the role of this compound as an immune modulator:

  • A clinical trial indicated that this compound could enhance thymic function and increase naive CD4 cell counts in patients on antiretroviral therapy .
  • Another study suggested that this compound might reduce the latent HIV reservoir size in individuals with viral suppression .

Data Table: Clinical Trials and Efficacy Outcomes

StudyPopulationInterventionKey Findings
Phase 3 Trial (2022)Children with GHDDaily this compoundHeight velocity increased by 12.5 cm/year
Phase 2 Study (2011)Adults with GHDThis compound therapyImproved lean body mass and reduced fat mass
HIV Study (2021)HIV PatientsThis compound + ARTIncreased CD4 counts; reduced latent HIV reservoir size
Thymus Function Study (2008)Immunocompromised PatientsThis compoundEnhanced thymic function and immune response

A. Pediatric Case Study: Turner Syndrome

A 10-year-old girl diagnosed with Turner syndrome was treated with this compound over three years. Her height increased from the 3rd percentile to the 25th percentile, demonstrating significant efficacy in promoting growth in this population.

B. Adult Case Study: HIV Patient

An adult male patient with HIV-related wasting received this compound alongside his antiretroviral regimen. Over six months, he gained 8 kg of lean body mass and reported improved energy levels and physical performance.

Wirkmechanismus

Target of Action

Somatropin, also known as human growth hormone (HGH), is a peptide hormone synthesized and secreted by the somatotropic cells of the anterior pituitary gland . Its primary targets are various tissues and organs in the body, including bones, muscles, and the liver .

Mode of Action

this compound acts by mimicking the effects of endogenous growth hormone . It stimulates linear bone growth, increases bone mass, and regulates muscle and fat mass . It also plays a role in regulating blood glucose and lipid levels . The effects of this compound are mediated both directly and indirectly through insulin-like growth factor-1 (IGF-1), which is upregulated by growth hormone .

Biochemical Pathways

this compound influences several biochemical pathways. It plays a key role in protein, lipid, and carbohydrate metabolism . It also stimulates erythropoietin, which increases red blood cell mass . Furthermore, it enhances the transmucosal transport of water, electrolytes, and nutrients across the gut .

Pharmacokinetics

this compound is metabolized in the liver and kidneys, and a small amount (0.1%) is excreted unchanged in the urine . The elimination half-life of this compound varies depending on the formulation, ranging from approximately 2 to 10 hours .

Result of Action

The administration of this compound results in increased growth, body weight, and improved absorption of nutrients and fluids from the intestines . It also leads to increased muscle strength, improved body composition, and enhanced quality of life .

Biochemische Analyse

Biochemical Properties

Somatropin interacts with various enzymes, proteins, and other biomolecules. It stimulates the production of insulin-like growth factor 1 (IGF-1) and increases the concentration of glucose and free fatty acids . It is a type of mitogen, specific only to the receptors on certain types of cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating growth, cell reproduction, and cell regeneration in humans and other animals . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to receptors on target cells, where it activates the MAPK/ERK pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been used in biochemical assays to study its stability and activity under various experimental conditions . Long-term administration of this compound improves body composition, muscle strength, quality of life, bone mass and density, and lipoprotein pattern .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It exhibits regulatory effects on metabolism and controls how absorbed nutrients are partitioned for growth and lactation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It plays a pivotal role in metabolism not only during nutrient adequacy but also during periods where nutrients are severely deficient or poorly utilized .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Transmucosal transport of water, electrolytes, and nutrients is enhanced by growth hormone administration .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Vorbereitungsmethoden

Somatropin is produced using recombinant DNA technology. The process involves the insertion of the human growth hormone gene into a strain of Escherichia coli, which then expresses the hormone. The production process includes several steps: propagation, fermentation, harvesting, and purification. The recombinant hormone is secreted as a fusion protein containing a signal peptide, which is later removed to yield the active hormone .

Analyse Chemischer Reaktionen

Somatropin undergoes various chemical reactions, including deamidation, oxidation, and amino-terminal degradation. These reactions can lead to the formation of degradation products such as deamidated and oxidized forms of the hormone. Common reagents used in these reactions include trifluoroacetic acid and acetonitrile. The major products formed from these reactions are deamidated this compound and oxidized variants .

Vergleich Mit ähnlichen Verbindungen

Somatropin is often compared with other growth hormones such as somatrem and somatrogon. Somatrem is an earlier form of recombinant human growth hormone that contains an additional methionine residue. Somatrogon is a long-acting growth hormone that has been found to yield similar efficacy and safety profiles to daily growth hormone treatments. This compound is unique in its identical primary protein structure to endogenous human growth hormone .

Biologische Aktivität

Somatropin, a recombinant form of human growth hormone (GH), is widely used in clinical settings to treat various growth disorders. Understanding its biological activity is critical for optimizing its therapeutic applications and improving patient outcomes. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound exerts its effects primarily through the stimulation of insulin-like growth factor 1 (IGF-1) production in the liver and other tissues. This action leads to various physiological effects, including:

  • Increased Growth : Promotes linear growth in children with growth hormone deficiency (GHD).
  • Metabolic Effects : Influences carbohydrate and lipid metabolism by enhancing glucose uptake and reducing fat mass.
  • Bone Density : Improves bone mineral density, which is crucial for preventing osteoporosis.

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound across different populations. A meta-analysis indicated that this compound significantly improves height velocity in children with GHD compared to placebo, demonstrating a mean increase in height standard deviation scores (SDS) over treatment periods ranging from 6 months to several years .

Table 1: Summary of Clinical Findings on this compound

Study TypePopulationDurationHeight Velocity Increase (cm/year)IGF-1 Levels Change (SDS)
Randomized Controlled TrialChildren with GHD12 months10.10 (somatrogon) vs 9.78 (this compound)Significant increase
Observational StudyAdults with GHD5 yearsSustained improvement initiallyVariable
Meta-analysisVarious studies3-18 monthsStatistically significantImproved in most studies

Growth Promotion

This compound administration has been shown to result in significant increases in height among children with GHD. A study found that patients receiving this compound therapy had a mean height gain of approximately 10 cm/year during the first year of treatment .

Metabolic Effects

This compound also influences metabolic parameters. Research indicates that it can lower total cholesterol and low-density lipoprotein levels in some patients . However, findings are mixed, with some studies showing no significant differences compared to placebo .

Bone Mineral Density

The impact of this compound on bone mineral density has been well-documented. A meta-analysis demonstrated that this compound therapy significantly improved bone mineral density at various skeletal sites compared to untreated controls .

Case Studies

Case Study 1: Pediatric Growth Hormone Deficiency

A clinical trial involving 360 children with GHD showed that those treated with this compound exhibited a notable improvement in height SDS after one year, with most participants maintaining IGF-1 levels within the normal range throughout the study period .

Case Study 2: Adult Growth Hormone Deficiency

In adults, this compound therapy led to improvements in body composition, including increased lean body mass and decreased fat mass. One study reported a significant reduction in waist circumference among participants after one year of treatment .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported. Common treatment-emergent adverse events include:

  • Injection site reactions
  • Headaches
  • Muscle pain

The incidence of serious adverse events remains low, emphasizing the importance of monitoring during treatment .

Eigenschaften

CAS-Nummer

12629-01-5

Molekularformel

C990H1529N263O299S7

Molekulargewicht

22124.12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.